5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
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Overview
Description
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-methoxypyridine with a boronic acid derivative in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethyl sulfoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but lacks the chlorine substituent, which can affect its reactivity and selectivity in certain reactions.
5-Bromo-2-methoxypyridine-4-boronic acid pinacol ester: Contains a bromine atom instead of chlorine, which can influence its reactivity in cross-coupling reactions.
Uniqueness
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPAGXHWLPNPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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